Cas no 1803749-85-0 (Methyl 4-cyano-2-ethyl-5-formylphenylacetate)

Methyl 4-cyano-2-ethyl-5-formylphenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-cyano-2-ethyl-5-formylphenylacetate
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- インチ: 1S/C13H13NO3/c1-3-9-4-11(7-14)12(8-15)5-10(9)6-13(16)17-2/h4-5,8H,3,6H2,1-2H3
- InChIKey: DDZCREPLKFMVKA-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1C=C(C=O)C(C#N)=CC=1CC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 331
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 67.2
Methyl 4-cyano-2-ethyl-5-formylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010001624-500mg |
Methyl 4-cyano-2-ethyl-5-formylphenylacetate |
1803749-85-0 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
Alichem | A010001624-250mg |
Methyl 4-cyano-2-ethyl-5-formylphenylacetate |
1803749-85-0 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010001624-1g |
Methyl 4-cyano-2-ethyl-5-formylphenylacetate |
1803749-85-0 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
Methyl 4-cyano-2-ethyl-5-formylphenylacetate 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Methyl 4-cyano-2-ethyl-5-formylphenylacetateに関する追加情報
Professional Introduction of Methyl 4-cyano-2-ethyl-5-formylphenylacetate (CAS No. 1803749-85-0)
Methyl 4-cyano-2-ethyl-5-formylphenylacetate, with the CAS registry number 1803749-85-0, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with cyano, ethyl, and formyl groups, along with an acetate ester group. Its versatile functional groups make it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery and development.
The synthesis of methyl 4-cyano-2-ethyl-5-formylphenylacetate involves a series of carefully designed organic reactions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions required for constructing the phenyl ring substituents. These methods not only enhance the yield but also minimize the environmental footprint of the synthesis process.
In terms of applications, methyl 4-cyano-2-ethyl-5-formylphenyl strong>acetate has shown promise in several areas. One notable application is its use as a building block in the development of bioactive compounds. The cyano group imparts electron-withdrawing properties, which can influence the electronic characteristics of the molecule, making it suitable for modulating biological activities such as enzyme inhibition or receptor binding. Additionally, the formyl group provides a site for further functionalization, enabling the creation of diverse derivatives with tailored properties.
The formyl group in methyl 4-cyano strong>-< strong>2-ethyl strong>-< strong>5-formylphenyl strong>acetate also plays a crucial role in its reactivity. Recent studies have explored its use in click chemistry reactions, where it serves as a precursor for constructing bioisosteric analogs. These analogs are valuable in drug design as they can mimic the pharmacophore of existing drugs while offering improved pharmacokinetic profiles.
The ethyl group substitution further enhances the compound's versatility. It contributes to the molecule's lipophilicity, which is an important factor in determining its bioavailability and partition coefficients. Researchers have utilized this property to design prodrugs that can be selectively activated under specific physiological conditions, thereby reducing systemic toxicity and improving therapeutic efficacy.
In conclusion, methyl < strong >4-cyano strong > -< strong >2-ethyl strong > -< strong >5-formlyphenly strong > acetate (CAS No.< strong >1803749 -85 -0 strong >) stands out as a critical intermediate in modern organic synthesis. Its unique structural features and functional groups make it an invaluable tool for advancing drug discovery and materials science. As research continues to uncover new applications and synthetic strategies for this compound, its role in cutting-edge scientific endeavors is expected to grow significantly.
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